molecular formula C14H11ClFN5S B12151815 3-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-(pyridin-2-yl)-4H-1,2,4-triazol-4-amine

3-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-(pyridin-2-yl)-4H-1,2,4-triazol-4-amine

Cat. No.: B12151815
M. Wt: 335.8 g/mol
InChI Key: PNIUDZMPHWOCJR-UHFFFAOYSA-N
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Description

3-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-(pyridin-2-yl)-4H-1,2,4-triazol-4-amine is a complex organic compound that features a triazole ring, a pyridine ring, and a benzyl sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-(pyridin-2-yl)-4H-1,2,4-triazol-4-amine typically involves multiple steps, including the formation of the triazole ring and the introduction of the benzyl sulfanyl group. One common method involves the reaction of 2-chloro-6-fluorobenzyl chloride with a thiol to form the benzyl sulfanyl intermediate. This intermediate is then reacted with a pyridine-substituted triazole under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-(pyridin-2-yl)-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-(pyridin-2-yl)-4H-1,2,4-triazol-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-(pyridin-2-yl)-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The benzyl sulfanyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole derivatives: These compounds share the triazole ring and may have similar biological activities.

    Benzyl sulfanyl compounds: These compounds contain the benzyl sulfanyl group and may exhibit similar chemical reactivity.

Uniqueness

3-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-(pyridin-2-yl)-4H-1,2,4-triazol-4-amine is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both the triazole and pyridine rings, along with the benzyl sulfanyl group, makes it a versatile compound for various applications.

Properties

Molecular Formula

C14H11ClFN5S

Molecular Weight

335.8 g/mol

IUPAC Name

3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-5-pyridin-2-yl-1,2,4-triazol-4-amine

InChI

InChI=1S/C14H11ClFN5S/c15-10-4-3-5-11(16)9(10)8-22-14-20-19-13(21(14)17)12-6-1-2-7-18-12/h1-7H,8,17H2

InChI Key

PNIUDZMPHWOCJR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=NN=C(N2N)SCC3=C(C=CC=C3Cl)F

Origin of Product

United States

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